4-Ethynylpyrimidine

描述

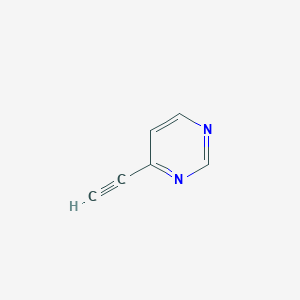

4-Ethynylpyrimidine is an organic compound with the molecular formula C6H4N2 It is a derivative of pyrimidine, featuring an ethynyl group attached to the fourth carbon atom of the pyrimidine ring

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynylpyrimidine typically involves the reaction of pyrimidine derivatives with ethynylating agents. One common method is the Sonogashira coupling reaction, where a halogenated pyrimidine reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.

化学反应分析

Substitution Reactions

The ethynyl group and pyrimidine nitrogen atoms participate in nucleophilic substitution reactions. For example, halogenated derivatives like 5-chloro-4-ethynylpyrimidine undergo nucleophilic displacement with amines or alkoxides:

Example Reaction:

-

Conditions: Anhydrous solvent (THF/DMF), 0–5°C, 2–4 hours.

-

Mechanism: Nucleophilic aromatic substitution (SAr) facilitated by electron-withdrawing ethynyl groups activating the pyrimidine ring.

Cross-Coupling Reactions

The ethynyl group enables palladium-catalyzed cross-coupling, forming carbon-carbon bonds:

Sonogashira Coupling

-

Catalyst: Pd(PPh), CuI.

-

Conditions: 60–80°C, 12–24 hours in triethylamine.

Suzuki-Miyaura Coupling

Substituted arylboronic acids react with halogenated derivatives:

-

Yield: 70–85%.

Coordination Reactions

The ethynyl group binds to transition metals, forming organometallic complexes. On Ag(111) surfaces, 5-(2-(4-bromophenyl)ethynyl)pyrimidine forms hierarchical structures:

| Reaction Type | Product | Conditions |

|---|---|---|

| Self-assembly | Pinwheel-like monolayers | RT vapor deposition on Ag(111) |

| Thermal activation | Organometallic tetramers | 100–150°C, 30 minutes |

-

Mechanism: Ag coordination at ethynyl and pyrimidine nitrogen sites drives structural rearrangements .

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions. Click chemistry with azides forms triazoles:

-

Catalyst: Cu(I), room temperature.

-

Applications: Bioconjugation and polymer synthesis.

Electrophilic Additions

The ethynyl group undergoes halogenation and hydration:

Hydrohalogenation:

-

Regioselectivity: Follows Markovnikov’s rule.

Data Table: Substituent Effects on Reactivity

Substituents on the pyrimidine ring modulate reactivity and selectivity:

Mechanistic Insights

科学研究应用

Pharmaceutical Applications

Antiviral Properties:

4-Ethynylpyrimidine derivatives have been investigated for their antiviral activities, particularly against HIV. Research indicates that certain 4'-C-ethynyl nucleosides, which include 4-EYP, exhibit strong anti-HIV activity comparable to established drugs like AZT (zidovudine). These compounds were found to retain efficacy against multi-drug resistant strains of HIV while showing minimal cytotoxicity, making them promising candidates for further development in antiviral therapies .

Cancer Treatment:

The compound's structure allows it to interact with biological targets effectively. Studies have demonstrated that 4-EYP derivatives can inhibit tumor growth by interfering with cellular pathways involved in cancer progression. The synthesis of these derivatives has been linked to improved selectivity and potency in targeting cancer cells, thus enhancing therapeutic outcomes .

Synthesis of Nucleosides:

this compound serves as a key building block in the synthesis of various nucleosides. Its derivatives are utilized in creating compounds that can be effective against viral infections and cancer. Researchers have synthesized multiple 4'-C-ethynyl nucleosides, exploring their potential as novel antiviral agents and chemotherapeutic drugs .

Material Science Applications

Coordination Complexes:

In material science, 4-EYP has been employed in the synthesis of coordination complexes, particularly those involving precious metals like platinum and gold. These complexes exhibit unique photophysical properties, making them suitable for applications in optoelectronics and catalysis. For example, studies involving 2-ethynylpyrimidine have shown its ability to form stable complexes that can be used in light-emitting devices .

Polymer Chemistry:

The compound's alkyne functional group allows it to participate in click chemistry reactions, facilitating the development of new polymers with tailored properties. This application is significant for creating advanced materials with specific mechanical and thermal characteristics .

Synthetic Methodologies

Transition-Metal-Free Synthesis:

Recent advancements have introduced transition-metal-free methodologies for synthesizing 4-ethynylpyrimidines, enhancing their accessibility for research and industrial applications. This approach involves the condensation of arylamidines with alkenynones, streamlining the production process while minimizing environmental impact .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Ethynylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

相似化合物的比较

Similar Compounds

4-Ethynylpyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

5-Ethynylpyrimidine: The ethynyl group is attached to the fifth carbon atom of the pyrimidine ring.

2-Ethynylpyrimidine: The ethynyl group is attached to the second carbon atom of the pyrimidine ring.

Uniqueness

4-Ethynylpyrimidine is unique due to its specific positioning of the ethynyl group, which can influence its reactivity and binding properties. This makes it a valuable compound for targeted synthesis and research applications, offering distinct advantages over its analogs in certain contexts .

生物活性

4-Ethynylpyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a pyrimidine ring substituted with an ethynyl group at the 4-position. The synthesis of this compound has been achieved through various methods, including transition-metal-free approaches that utilize alkenynones as precursors. This synthetic versatility allows for the exploration of various derivatives and their biological implications .

Antiviral Activity

Research has indicated that certain derivatives of this compound exhibit significant antiviral activity. For example, studies have shown that 4'-C-ethynyl nucleosides derived from this compound display strong anti-HIV activity comparable to established antiviral agents like AZT (zidovudine). These compounds also demonstrate efficacy against multi-drug resistant strains of HIV without significant cytotoxicity .

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial and fungal strains. In a study screening newly prepared compounds, this compound derivatives showed promising antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria, as well as several fungal species .

Immunostimulatory Effects

Recent investigations into the immunomodulatory properties of this compound derivatives have revealed their potential as immunostimulants. These compounds were found to positively influence peripheral blood hemogram parameters and lymphocyte subpopulation composition, suggesting a role in enhancing immune responses .

The biological activities of this compound are attributed to its interaction with various molecular targets:

- Inhibition of Viral Replication : The ethynyl group enhances the binding affinity of the compound to viral enzymes, thereby inhibiting replication processes.

- Antimicrobial Mechanism : The compound disrupts bacterial cell membranes or interferes with essential metabolic pathways in microorganisms.

- Modulation of Immune Response : By affecting cytokine production and lymphocyte activation, these compounds can enhance immune system function.

Case Studies

- Study on Antiviral Efficacy : A study conducted by Matsuda et al. demonstrated that specific 4'-C-ethynyl nucleosides had comparable antiviral effects to AZT against HIV. The findings highlighted the potential for developing new antiviral therapies based on these compounds .

- Immunostimulatory Research : In a study evaluating the immunostimulatory effects of piperidine-containing derivatives, researchers found that certain 4-ethynyl derivatives significantly improved lymphocyte counts and overall immune function in animal models .

- Antimicrobial Screening : A recent screening of various this compound derivatives showed effective antimicrobial properties against multiple bacterial and fungal strains, suggesting their utility in treating infections caused by resistant pathogens .

属性

IUPAC Name |

4-ethynylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2/c1-2-6-3-4-7-5-8-6/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGBOZVXBXBRPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NC=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196146-58-3 | |

| Record name | 4-ethynylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。